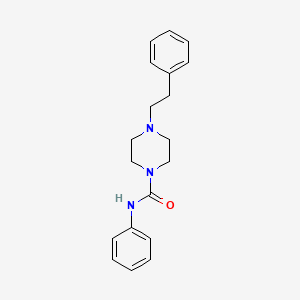

N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide

Übersicht

Beschreibung

N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as GW501516, is a synthetic compound that acts as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained attention in scientific research due to its potential therapeutic effects on various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Wirkmechanismus

N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic function.

Biochemical and Physiological Effects

This compound has been shown to increase endurance and exercise capacity in animal models by enhancing the utilization of fatty acids as an energy source. It has also been reported to improve insulin sensitivity and glucose uptake in skeletal muscle, which may contribute to its anti-diabetic effects. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and adipose tissue.

Vorteile Und Einschränkungen Für Laborexperimente

N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to cross the blood-brain barrier. However, it is important to note that this compound has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects in athletes. Furthermore, the long-term safety and potential side effects of this compound in humans are not yet fully understood.

Zukünftige Richtungen

Future research on N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide should focus on its potential therapeutic effects on various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Additionally, studies should investigate the long-term safety and potential side effects of this compound in humans. Furthermore, the development of more selective and safer PPARδ agonists may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and other diseases.

Wissenschaftliche Forschungsanwendungen

N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects on metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. It has been shown to improve glucose and lipid metabolism by increasing fatty acid oxidation and reducing inflammation. Furthermore, this compound has been reported to have anti-inflammatory and anti-atherosclerotic effects, making it a potential candidate for the treatment of cardiovascular diseases.

Eigenschaften

IUPAC Name |

N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c23-19(20-18-9-5-2-6-10-18)22-15-13-21(14-16-22)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJUIEDKDMPUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782387 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine](/img/structure/B5689292.png)

![6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5689294.png)

![3-[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B5689297.png)

![rel-(4aS,8aS)-2-{[(2-methylbenzyl)thio]acetyl}octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride](/img/structure/B5689302.png)

![N-cyclopropyl-3-{5-[(5-methyl-1H-pyrazol-1-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5689307.png)

![N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5689313.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-L-prolinamide](/img/structure/B5689315.png)

![dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)

![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)

![4-(hydroxymethyl)-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5689368.png)